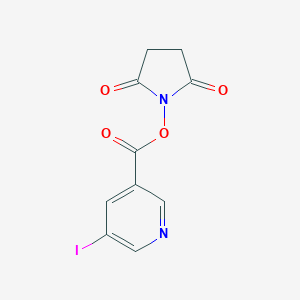
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid (SIPA) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of pyridinecarboxylic acid that contains an iodo group and a succinimidyl ester functional group. SIPA has been widely used in various research applications due to its unique chemical properties and mechanisms of action.
Wirkmechanismus
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid works by reacting with primary amines on proteins or peptides through the succinimidyl ester functional group. This reaction forms a stable amide bond, allowing for site-specific labeling or conjugation. The iodo group on N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid can also be used for radiolabeling, allowing for imaging studies.
Biochemische Und Physiologische Effekte
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid has been shown to have minimal effects on protein function or stability, making it a useful tool for protein labeling and imaging studies. However, the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid as a drug delivery system may have potential effects on cellular function and viability, depending on the specific drug being delivered.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid in lab experiments include its site-specific labeling capabilities, minimal effects on protein function or stability, and potential for targeted drug delivery. However, the limitations of using N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid include its relatively complex synthesis method, potential effects on cellular function and viability when used as a drug delivery system, and limited availability compared to other labeling reagents.
Zukünftige Richtungen
There are several future directions for the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid in scientific research. One potential direction is the development of new N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid derivatives with improved chemical properties or conjugation capabilities. Another direction is the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid in combination with other labeling or imaging reagents for more comprehensive studies. Additionally, the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid as a drug delivery system may have potential applications in targeted cancer therapy or other disease treatments.
Synthesemethoden
The synthesis of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid involves the reaction of 5-iodo-3-pyridinecarboxylic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) at room temperature. The reaction mixture is then filtered, and the product is obtained after purification by column chromatography. The yield of the product is typically around 80-90%.
Wissenschaftliche Forschungsanwendungen
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid has been widely used in various research applications, including protein labeling, imaging, and drug delivery. N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid can be conjugated to proteins or peptides through the succinimidyl ester functional group, allowing for site-specific labeling and detection. N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid has also been used as a fluorescent probe for imaging studies due to its unique chemical properties. Furthermore, N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid can be used as a drug delivery system by conjugating it to drugs, allowing for targeted delivery to specific cells or tissues.
Eigenschaften
CAS-Nummer |
131865-61-7 |
|---|---|
Produktname |
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid |
Molekularformel |
C10H7IN2O4 |
Molekulargewicht |
346.08 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C10H7IN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 |
InChI-Schlüssel |
PZINFSHCXYXHOY-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)I |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)I |
Synonyme |
N-succinimidyl-5-iodo-3-pyridinecarboxylic acid SIPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



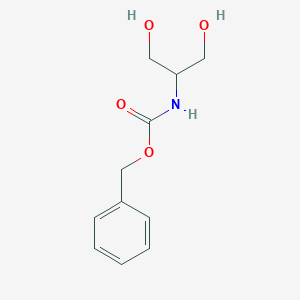
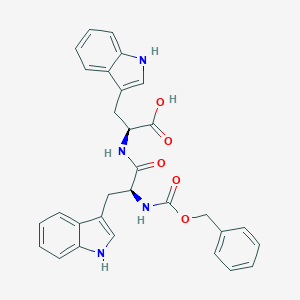
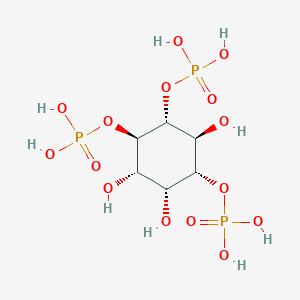
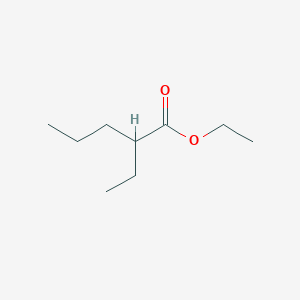

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)
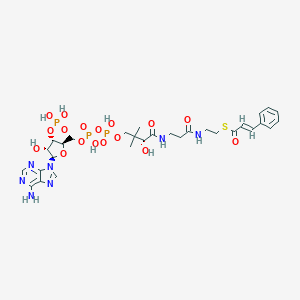
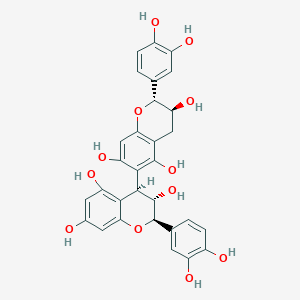
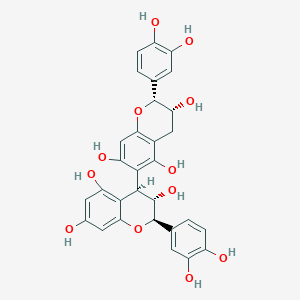
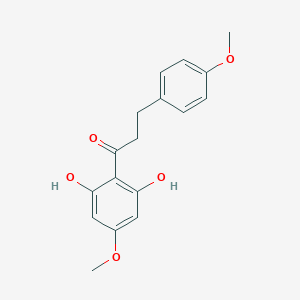
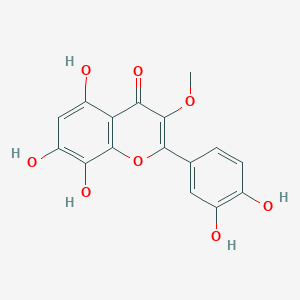
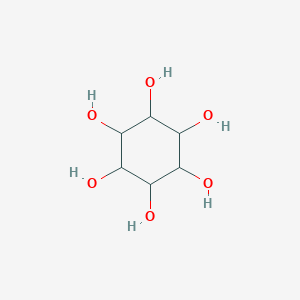
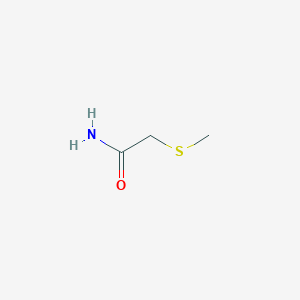
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)